molecular formula C16H19NO3S2 B2398596 N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide CAS No. 2034272-12-1

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

Cat. No. B2398596
CAS RN: 2034272-12-1
M. Wt: 337.45
InChI Key: QKGCPLLWPLOGKL-UHFFFAOYSA-N
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Description

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is a chemical compound that has been widely studied for its potential use in scientific research. This compound, also known as AEMTS, has been found to possess unique properties that make it useful for a variety of applications in the fields of biochemistry and physiology. In

Mechanism of Action

The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves its ability to selectively block the activity of certain ion channels. Specifically, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to block the activity of the TRPA1 ion channel, which is involved in the sensation of pain and inflammation. By blocking the activity of this channel, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has the potential to reduce pain and inflammation in biological systems.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide are still being studied. However, it has been found to have potential applications in the treatment of pain and inflammation. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to have low toxicity and good stability, making it a promising compound for further study.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is its ability to selectively block the activity of certain ion channels. This makes it a useful tool for studying the function of these channels in biological systems. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to have low toxicity and good stability, making it a safe and reliable compound for use in lab experiments. However, one of the limitations of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide is its limited solubility, which can make it difficult to work with in certain applications.

Future Directions

There are many potential future directions for the study of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide. One area of interest is in the development of new drugs for the treatment of pain and inflammation. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has the potential to be used in the study of other ion channels, which could lead to new insights into the function of these channels in biological systems. Finally, further study of the biochemical and physiological effects of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide could lead to new applications in the fields of biochemistry and physiology.

Synthesis Methods

The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide involves the reaction of 5-acetylthiophene-2-carboxylic acid with m-toluidine in the presence of thionyl chloride. The resulting product is then treated with methanesulfonyl chloride to yield N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide. This method has been optimized to yield high purity and high yield of N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide.

Scientific Research Applications

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to be useful in a variety of scientific research applications. One of the most promising applications is in the study of ion channels. N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to selectively block the activity of certain ion channels, making it a useful tool for studying the function of these channels in biological systems. Additionally, N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide has been found to have potential applications in the study of pain and inflammation, as well as in the development of new drugs for the treatment of these conditions.

properties

IUPAC Name

N-[2-(5-acetylthiophen-2-yl)ethyl]-1-(3-methylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO3S2/c1-12-4-3-5-14(10-12)11-22(19,20)17-9-8-15-6-7-16(21-15)13(2)18/h3-7,10,17H,8-9,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKGCPLLWPLOGKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)CS(=O)(=O)NCCC2=CC=C(S2)C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(5-acetylthiophen-2-yl)ethyl)-1-(m-tolyl)methanesulfonamide

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